Ethyl 3-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)-2-(methylamino)propanoate

Lipophilicity Drug design Membrane permeability

Research programs requiring a 1,2,4-triazole building block with controlled lipophilicity face SAR discontinuity with unsubstituted analogs. CAS 1248141-74-3 addresses this gap via three synergistic structural features: • 3,5-Dimethyl groups raise computed logP to ~0.12 (vs. -0.46), placing it within the drug-like window. • N-Methylamino reduces H-bond donors to one, altering target interaction topology. • Ethyl ester enables mild hydrolysis to free acid for parallel library synthesis. Supplied at ≥98% purity with global shipping.

Molecular Formula C10H18N4O2
Molecular Weight 226.28 g/mol
Cat. No. B13621170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)-2-(methylamino)propanoate
Molecular FormulaC10H18N4O2
Molecular Weight226.28 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CN1C(=NC(=N1)C)C)NC
InChIInChI=1S/C10H18N4O2/c1-5-16-10(15)9(11-4)6-14-8(3)12-7(2)13-14/h9,11H,5-6H2,1-4H3
InChIKeyXEASCRZEPXOYDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-(methylamino)propanoate Physicochemical Identity


Ethyl 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-(methylamino)propanoate (CAS 1248141-74-3) is a synthetic heterocyclic building block belonging to the 1,2,4-triazole-1-propanoic acid ester class, with molecular formula C₁₀H₁₈N₄O₂ and molecular weight 226.28 g/mol . The compound features a 3,5-dimethyl-substituted 1,2,4-triazole ring N1-linked to a propanoate backbone bearing an α-(methylamino) group and an ethyl ester terminus. Its canonical SMILES is CCOC(=O)C(CN1N=C(C)N=C1C)NC . The predicted density is 1.18 ± 0.1 g/cm³ and the predicted boiling point is 391.6 ± 52.0 °C . Commercially available purity is typically 98% . The compound is classified as a research chemical intended for laboratory use only, not for direct human application . It is catalogued as a heterocyclic building block within hit-to-lead screening collections .

Why Generic 1,2,4-Triazole Analogs Cannot Substitute for Ethyl 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-(methylamino)propanoate


Within the broader class of 1,2,4-triazole-1-propanoic acid derivatives, small structural modifications produce quantifiable shifts in key molecular properties that directly impact research reproducibility and downstream development trajectories. The target compound's unique combination of three structural features—3,5-dimethyl substitution on the triazole ring, N-methylation at the α-amino position, and an ethyl ester terminus—cannot be replicated by any single commercially available analog . The 3,5-dimethyl groups increase computed logP by approximately 0.58 units relative to the unsubstituted triazole analog (logP 0.12 vs. −0.46), altering membrane partitioning behavior . The N-methylamino group reduces hydrogen bond donor count from two (primary amine) to one (secondary amine), affecting target interaction topology and metabolic stability profiles . The ethyl ester provides a distinct hydrolysis and solubility profile compared to the corresponding free acid (density 1.18 vs. 1.32 g/cm³; boiling point 391.6 vs. 425.6 °C) . These cumulative differences mean that structure-activity relationship (SAR) data, pharmacokinetic predictions, and synthetic intermediate reactivity cannot be freely extrapolated across analogs, making compound-specific procurement essential for program integrity.

Quantitative Differentiation Evidence for Ethyl 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-(methylamino)propanoate


Lipophilicity (logP) Comparison: 3,5-Dimethyl vs Unsubstituted Triazole Analog

The 3,5-dimethyl substitution on the 1,2,4-triazole ring produces a quantifiable increase in computed lipophilicity. The target compound has a computed logP of 0.12, while the direct unsubstituted analog Ethyl 2-(methylamino)-3-(1H-1,2,4-triazol-1-yl)propanoate (CAS 1251054-86-0) has a computed logP of −0.46, yielding a ΔlogP of +0.58 units . Both values were computed using the same methodology by a single supplier (Fluorochem), enabling direct comparison. This logP shift moves the compound from a hydrophilic range (negative logP) into a mildly lipophilic range (positive logP), which is within the optimal logP window (0–3) for oral drug-like molecules [1]. Neither compound has experimentally measured logD or logP values published in peer-reviewed literature.

Lipophilicity Drug design Membrane permeability

Hydrogen Bond Donor Count: N-Methylamino vs Primary Amino Analog

The target compound bears an N-methylamino (secondary amine) group at the α-position, contributing exactly 1 hydrogen bond donor (HBD). The closest primary amine analog, Ethyl 2-amino-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanoate (CAS 1251112-92-1), contributes 2 HBDs . This single HBD reduction meets one of the key criteria of Lipinski's Rule of Five (HBD ≤ 5) while also lowering the topological polar surface area (TPSA) relative to the primary amine [1]. N-Methylation of the α-amino group is a well-established medicinal chemistry strategy to reduce metabolic liability from monoamine oxidases (MAO) and to modulate basicity (pKa), although no direct metabolic stability data exist for this specific compound pair [2].

Hydrogen bonding Metabolic stability Off-target selectivity

Ester vs. Free Acid: Synthetic Handling and Prodrug Potential

The target compound is the ethyl ester derivative, which can be compared directly with its free acid counterpart, 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-(methylamino)propanoic acid (CAS 1250724-70-9). The ethyl ester has a predicted density of 1.18 ± 0.1 g/cm³ and a predicted boiling point of 391.6 ± 52.0 °C, whereas the free acid has a predicted density of 1.32 ± 0.1 g/cm³ and a predicted boiling point of 425.6 ± 55.0 °C . The free acid also has a predicted pKa of 1.80 ± 0.10 . The lower density and boiling point of the ester reflect weaker intermolecular hydrogen bonding, translating to better solubility in organic solvents and easier handling during synthetic transformations. The ester also serves as a latent form of the carboxylic acid, enabling prodrug strategies or use as a protected intermediate for further derivatization [1].

Prodrug design Synthetic intermediate Physicochemical properties

Fraction sp³ (Fsp3) Comparison: 3,5-Dimethyl vs Unsubstituted Analog

The target compound has a fraction of sp³-hybridized carbons (Fsp3) of 0.70, compared to 0.625 for the unsubstituted triazole analog Ethyl 2-(methylamino)-3-(1H-1,2,4-triazol-1-yl)propanoate (CAS 1251054-86-0) . This difference arises from the two additional sp³ methyl substituents on the triazole ring. Fsp3 is a molecular complexity metric that has been positively correlated with clinical success rates: Lovering et al. (2009) demonstrated that compounds with Fsp3 ≥ 0.45 have significantly higher probability of progressing from Phase I to approval, and each 0.1 unit increase in Fsp3 is associated with measurably better solubility and reduced off-target promiscuity [1]. The target compound's Fsp3 of 0.70 places it in a favorable complexity range compared to the unsubstituted analog.

Molecular complexity Developability Clinical success rate

Class-Level Anti-Inflammatory Activity of 1,2,4-Triazole-Propanoic Acid Derivatives

In a published study by Paprocka et al. (2023), a series of 1,2,4-triazole derivatives containing a propanoic acid moiety (compounds 3a–3g) were evaluated for anti-inflammatory activity in peripheral blood mononuclear cell (PBMC) cultures stimulated with LPS [1]. All compounds 3a–3f at the highest tested dose (100 µg/mL) decreased TNF-α production by approximately 44–60% relative to stimulated controls, bringing TNF-α levels to a range comparable to unstimulated control cells [1]. These compounds were non-toxic to PBMCs (viability ~90%) but showed weak antibacterial activity (MIC ≥ 512 µg/mL) and limited anthelmintic effects [1]. Importantly, the target compound's unique 3,5-dimethyl-1,2,4-triazole scaffold is structurally related to the 4-amino-3,5-dimethyl-1,2,4-triazole core shown by Kucherenko et al. (2023) to have a high predicted probability of interacting with lanosterol 14α-demethylase (CYP51), a key antifungal target [2]. However, no direct TNF-α inhibition, CYP51 inhibition, or antimicrobial data exist specifically for Ethyl 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-(methylamino)propanoate.

Anti-inflammatory TNF-α inhibition Cytokine modulation

Recommended Application Scenarios for Ethyl 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-(methylamino)propanoate


Hit-to-Lead Programs with Moderately Lipophilic Triazole Amino Acid Ester Scaffold

For drug discovery programs seeking a 1,2,4-triazole building block with computed logP in the mildly lipophilic range (~0.12), this compound offers a distinct advantage over the unsubstituted triazole analog (logP −0.46) [1]. The positive logP places the compound within the favorable drug-like window (0–3) for oral bioavailability, while the unsubstituted analog falls below this range [2]. The 3,5-dimethyl substitution may also confer metabolic resistance at the triazole ring positions. Researchers should verify the logP experimentally (e.g., shake-flask or chromatographic method) before relying on computed values for critical decisions.

Synthetic Intermediate for α-(N-Methylamino) Acid Derivatives via Ester Hydrolysis

The ethyl ester functionality makes this compound a convenient protected precursor for generating the corresponding free acid (CAS 1250724-70-9, pKa ~1.80) via mild alkaline hydrolysis, or for transesterification to alternative ester derivatives [1][2]. The predicted density of 1.18 g/cm³ and boiling point of 391.6 °C facilitate standard organic workup and purification procedures compared to the higher-boiling, denser free acid [1]. This synthetic utility is relevant for laboratories engaged in parallel library synthesis or scale-up of triazole-containing amino acid derivatives.

Anti-Inflammatory Drug Discovery: TNF-α Screening Based on Triazole Class Activity

Published data on structurally related 1,2,4-triazole-propanoic acid derivatives demonstrate 44–60% TNF-α reduction at 100 µg/mL in LPS-stimulated PBMCs with low cellular toxicity (~90% viability) [1]. The target compound's N-methylamino group may further influence immunomodulatory activity through altered hydrogen bonding and basicity compared to primary amine or unsubstituted analogs [2]. This compound is appropriate for inclusion in anti-inflammatory screening cascades targeting TNF-α, IL-6, or IFN-γ pathways, with the explicit caveat that compound-specific activity data are not yet published and must be generated de novo.

Antifungal Lead Identification with 3,5-Dimethyl-1,2,4-Triazole Pharmacophore Targeting CYP51

Molecular docking studies on 4-amino-3,5-dimethyl-1,2,4-triazole derivatives indicate a high probability of interaction with lanosterol 14α-demethylase (CYP51), the molecular target of clinically used azole antifungals [1]. The target compound incorporates the same 3,5-dimethyl-1,2,4-triazole pharmacophore but with an N-methylamino propanoate ester side chain that may offer differentiated binding interactions, selectivity, or physicochemical properties compared to known CYP51 inhibitors. Procurement for antifungal screening is justified by this pharmacophore hypothesis, but researchers must recognize that no direct CYP51 inhibition data or MIC values exist for this specific compound, and activity must be validated experimentally.

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